N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine
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Overview
Description
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine is a complex organic compound with a molecular formula of C16H17N3O4S This compound features a pyridazinone core, a methylsulfanyl-substituted phenyl ring, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable phenyl halide reacts with a thiol compound.
Acetylation and Coupling with Beta-Alanine: The final step involves the acetylation of the pyridazinone core followed by coupling with beta-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For example, the pyridazinone core can interact with enzyme active sites, while the methylsulfanyl group can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylsulfanylphenyl)pyridazinone derivatives: These compounds share the pyridazinone core and methylsulfanyl group but differ in the substituents attached to the core.
Beta-alanine derivatives: Compounds with beta-alanine moieties but different aromatic or heterocyclic groups.
Uniqueness
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine is unique due to its combination of a pyridazinone core, a methylsulfanyl-substituted phenyl ring, and a beta-alanine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-24-12-4-2-11(3-5-12)13-6-7-15(21)19(18-13)10-14(20)17-9-8-16(22)23/h2-7H,8-10H2,1H3,(H,17,20)(H,22,23) |
InChI Key |
PBPZYYWZBRBQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
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